![molecular formula C12H23ClN2O2 B1388960 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride CAS No. 1185304-73-7](/img/structure/B1388960.png)

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride

説明

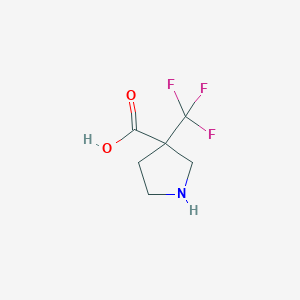

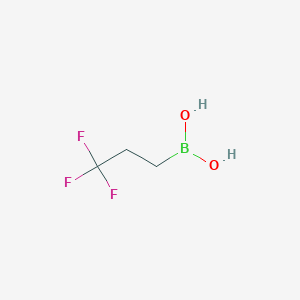

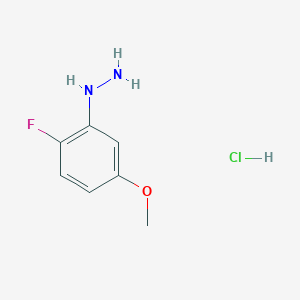

1’-Methyl-[1,4’]bipiperidinyl-4-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C12H22N2O2•HCl . It has a molecular weight of 262.78 . It is intended for research use only and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 1’-Methyl-[1,4’]bipiperidinyl-4-carboxylic acid hydrochloride can be represented by the SMILES notation: CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.78 and a molecular formula of C12H22N2O2•HCl . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

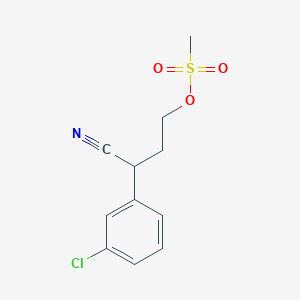

Chemical Properties and Synthesis

A study on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride explores its preparation from stoichiometric amounts of related compounds. These cocrystals belong to the monoclinic system, demonstrating the compound's utility in forming structurally complex and diverse molecular assemblies. The research highlights the piperidinium molecule's chair conformation and the formation of homoconjugated cations through hydrogen bonding, offering insights into the chemical behavior and potential applications in material science (Dega‐Szafran et al., 2006).

Applications in Biochemistry and Material Science

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid demonstrates effectiveness as a β-turn and 310/α-helix inducer in peptides, signifying its potential in biochemistry for probing protein structures and interactions. Its role as an electron spin resonance probe and fluorescence quencher further underlines its utility in biochemical research and material science, pointing towards its versatile applications in studying molecular dynamics and interactions (Toniolo et al., 1998).

Innovative Synthesis Methods

Another noteworthy study presents an innovative synthesis method for 6-substituted 4-hydroxy pipecolic acid derivatives , leveraging the vinylfluoro group as an acetonyl cation equivalent. This methodology underscores the compound's significance in synthetic organic chemistry, offering a novel pathway to synthesize complex organic molecules, which could have implications in drug development and material science (Purkayastha et al., 2010).

Metabolism and Pharmacological Interest

Research on 4-methylpiperazine-1-carbodithioc acid derivatives explores their metabolism in rat bile, revealing extensive biotransformation and the identification of multiple metabolites. This study is crucial for understanding the pharmacokinetics and potential therapeutic applications of related compounds, offering a foundation for further exploration in drug discovery and development (Jiang et al., 2007).

Safety And Hazards

While specific safety and hazard data for this compound are not available in the retrieved data, general safety measures should always be followed while handling it. This includes avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

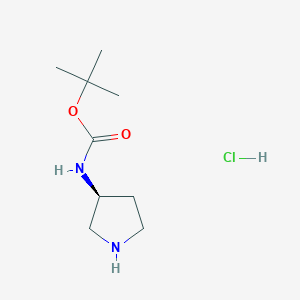

特性

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWWSUPWUKTWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride | |

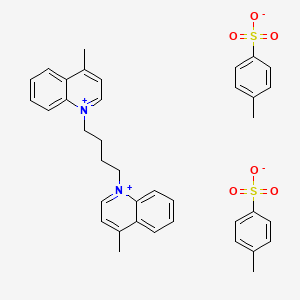

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)

![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)

![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)